molecular formula C6H3N3O3 B1268153 2-Hydroxy-5-nitronicotinonitrile CAS No. 31309-38-3

2-Hydroxy-5-nitronicotinonitrile

Cat. No. B1268153
CAS RN: 31309-38-3
M. Wt: 165.11 g/mol
InChI Key: HLQZJYLEGMYYBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-5-nitronicotinonitrile is a chemical compound with the molecular formula C6H3N3O3 . It has a molecular weight of 165.11 g/mol .


Synthesis Analysis

The synthesis of 2-Hydroxy-5-nitronicotinonitrile involves the reaction of 2-Hydroxy-nicotinonitrile with sulfuric acid and nitric acid at 0 - 5°C for 2 hours . The reaction mixture is cooled to 0 °C in an ice bath with stirring, and nitric acid is added very slowly using a dropping funnel .


Molecular Structure Analysis

The molecular structure of 2-Hydroxy-5-nitronicotinonitrile consists of 6 carbon atoms, 3 hydrogen atoms, 3 nitrogen atoms, and 3 oxygen atoms .

Scientific Research Applications

Proteomics Research

2-Hydroxy-5-nitronicotinonitrile: is utilized in proteomics research due to its chemical properties. As a molecular entity, it can interact with proteins to form adducts, which can be analyzed to understand protein function, structure, and interactions .

Chemical Synthesis

This compound serves as a precursor in the synthesis of more complex molecules. Its nitro group and nitrile functionality make it a versatile intermediate for constructing heterocyclic compounds, which are prevalent in many pharmaceuticals .

Material Science

In material science, 2-Hydroxy-5-nitronicotinonitrile could be used to modify the surface properties of materials. Its ability to donate and accept electrons can be harnessed to create materials with specific electronic characteristics .

Analytical Chemistry

Due to its distinctive structural features, this compound can be a standard in chromatographic methods to calibrate and validate analytical procedures, ensuring accurate measurement of related compounds in various samples .

Drug Discovery

The nitro and nitrile groups present in 2-Hydroxy-5-nitronicotinonitrile make it a valuable scaffold in drug discovery. It can be incorporated into drug candidates that target a wide range of biological pathways .

Biochemical Research

Researchers can use this compound in biochemical assays to study enzyme kinetics and inhibition. Its reactivity with certain enzymes can provide insights into enzyme mechanisms and aid in the development of enzyme inhibitors .

properties

IUPAC Name

5-nitro-2-oxo-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3N3O3/c7-2-4-1-5(9(11)12)3-8-6(4)10/h1,3H,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLQZJYLEGMYYBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=C1[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20337305
Record name 2-Hydroxy-5-nitronicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20337305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-5-nitronicotinonitrile

CAS RN

31309-38-3
Record name 2-Hydroxy-5-nitronicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20337305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxy-5-nitropyridine-3-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydroxy-5-nitronicotinonitrile
Reactant of Route 2
Reactant of Route 2
2-Hydroxy-5-nitronicotinonitrile
Reactant of Route 3
Reactant of Route 3
2-Hydroxy-5-nitronicotinonitrile
Reactant of Route 4
Reactant of Route 4
2-Hydroxy-5-nitronicotinonitrile
Reactant of Route 5
Reactant of Route 5
2-Hydroxy-5-nitronicotinonitrile
Reactant of Route 6
2-Hydroxy-5-nitronicotinonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.